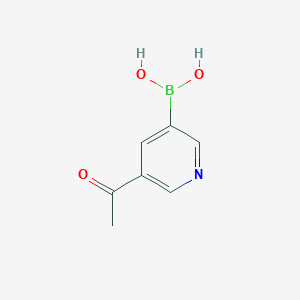

(5-Acetylpyridin-3-YL)boronic acid

描述

属性

IUPAC Name |

(5-acetylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFGIOXMWMNLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701211 | |

| Record name | (5-Acetylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033745-21-9 | |

| Record name | (5-Acetylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Acetylpyridin 3 Yl Boronic Acid

Established Synthetic Routes to (5-Acetylpyridin-3-YL)boronic Acid

The synthesis of this compound primarily relies on modern cross-coupling reactions, which have become the cornerstone for the formation of carbon-boron bonds.

Conventional Synthetic Approaches

The most prevalent conventional method for synthesizing this compound is the Suzuki-Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with a diboron (B99234) reagent. The general scheme for this transformation starts from a suitable precursor, 3-bromo-5-acetylpyridine.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the halopyridine to a palladium(0) complex, followed by transmetalation with a diboron reagent and subsequent reductive elimination to yield the desired boronic acid or its ester and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, often paired with phosphine (B1218219) ligands like PPh₃ or more specialized ligands such as XPhos to enhance catalytic activity. researchgate.net

Another established, though often less favored due to harsher conditions, is the halogen-metal exchange followed by borylation. This method involves the reaction of 3-bromo-5-acetylpyridine with a strong organolithium reagent, such as n-butyllithium, at low temperatures to form a lithiated pyridine (B92270) intermediate. This intermediate is then quenched with a trialkyl borate, like triisopropyl borate, followed by acidic workup to afford the boronic acid. acs.org While effective, this method's scalability can be hampered by the need for cryogenic temperatures and the use of highly reactive and moisture-sensitive reagents. acs.org

A general comparison of these conventional methods is presented below:

| Synthetic Method | Precursors | Key Reagents | Advantages | Disadvantages |

| Suzuki-Miyaura Borylation | 3-Bromo-5-acetylpyridine, Bis(pinacolato)diboron | Palladium catalyst, Ligand, Base | Milder reaction conditions, High functional group tolerance, Good yields | Cost of palladium catalyst and ligands, Potential for catalyst contamination in the product |

| Halogen-Metal Exchange | 3-Bromo-5-acetylpyridine, Triisopropyl borate | n-Butyllithium | Inexpensive reagents | Requires cryogenic temperatures, Use of pyrophoric reagents, Lower functional group tolerance |

Industrial Production Methods and Scalability Considerations

While specific industrial-scale synthesis details for this compound are not extensively published in open literature, general principles for scaling up the synthesis of boronic acids provide valuable insights. epo.org For large-scale production, the Suzuki-Miyaura borylation is generally the preferred route due to its milder conditions and better functional group tolerance. epo.org

Key scalability considerations include:

Catalyst Loading and Cost: Minimizing the loading of the expensive palladium catalyst is a primary concern. Research into highly active catalysts and ligands aims to reduce the required catalyst amount to parts-per-million (ppm) levels, making the process more economically viable. researchgate.net The use of robust and air-stable pre-catalysts also simplifies handling on an industrial scale.

Reaction Conditions: Transitioning from laboratory-scale glassware to large-scale reactors requires careful optimization of heat and mass transfer. The reaction temperature, mixing efficiency, and addition rates of reagents must be precisely controlled to ensure consistent product quality and safety.

Product Isolation and Purification: On a large scale, crystallization is the preferred method for product isolation and purification as it is more efficient and economical than chromatographic techniques. The choice of crystallization solvent is critical to obtain the desired purity and crystal form. The process often involves a carefully controlled acid-base workup to precipitate the water-soluble boronic acid. epo.org

Process Safety: The handling of potentially hazardous reagents and the management of exotherms are critical safety considerations in scaling up any chemical process.

Patents for the synthesis of boronic acid derivatives often highlight processes that are amenable to large-scale production, emphasizing high yield, purity, and ease of handling. google.com

Precursor Compounds and Reactant Optimization Strategies

The primary precursor for the synthesis of this compound is 3-bromo-5-acetylpyridine . The synthesis of this precursor typically starts from a more readily available pyridine derivative.

The optimization of the borylation reaction is crucial for maximizing the yield and purity of this compound. Key parameters for optimization in a Suzuki-Miyaura borylation include:

| Parameter | Options and Considerations | Impact on Reaction |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Buchwald precatalysts | Affects catalytic activity, stability, and required loading. |

| Ligand | PPh₃, XPhos, SPhos, other biaryl phosphines | Influences the efficiency of oxidative addition and reductive elimination steps; can improve catalyst stability and turnover number. researchgate.net |

| Base | KOAc, K₂CO₃, K₃PO₄, organic bases | Crucial for the transmetalation step; the choice of base can significantly impact the reaction rate and yield. organic-chemistry.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | B₂pin₂ is commonly used, leading to the boronate ester which can be hydrolyzed to the boronic acid. |

| Solvent | Dioxane, Toluene, THF, 2-MeTHF | Affects solubility of reagents and catalyst, and can influence reaction kinetics. |

| Temperature | Typically 80-110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition of the catalyst or product. |

Automated feedback systems and high-throughput screening are increasingly used to rapidly optimize reaction conditions for challenging cross-coupling reactions like the synthesis of heteroaryl boronic acids. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Use of Greener Solvents: Replacing hazardous solvents like dioxane and DMF with more environmentally benign alternatives is a primary goal. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, which are derived from renewable feedstocks or have better safety profiles, are being explored for Suzuki-Miyaura couplings. bohrium.comnih.gov Water is also a highly desirable solvent for green synthesis, and efforts are ongoing to develop water-soluble catalysts and reaction conditions.

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to significantly reduce reaction times and energy consumption compared to conventional heating methods. bohrium.com

Catalyst Recycling: To address the cost and environmental concerns associated with precious metal catalysts, strategies for catalyst recycling are being developed. This includes the use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), which can be easily separated from the reaction mixture and reused. acsgcipr.orgmdpi.com Other approaches involve the use of specialized ligands that facilitate catalyst precipitation and recovery. researchgate.net

Atom Economy: The development of more atom-economical borylation methods is an ongoing area of research. Using reagents like tetrakis(dimethylamino)diboron, which is a precursor to bis(pinacolato)diboron, can represent a more direct and efficient route. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and cost-effective.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to generate a detailed scientific article on the cross-coupling reactions of This compound according to the provided outline.

Catalytic Systems and Ligand Architectures for Palladium-Catalyzed Cross-Coupling

Substrate Scope and Reaction Efficiency in Carbon-Carbon Bond Formation

Mechanistic Investigations into the Catalytic Cycle and Rate-Determining Steps

Exploration of Alternative Transition Metal Catalysts (e.g., Nickel, Copper)

Development of Novel Cross-Coupling Protocols for Diverse Chemical Transformations

While general information on these topics for other boronic acids is widely available, the strict instruction to focus solely on this compound cannot be fulfilled without specific studies on this compound. Generating content without such data would lead to speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the article as outlined cannot be created at this time. Further research and publication on the specific reactivity and applications of this compound would be required to populate the detailed structure requested.

Applications of 5 Acetylpyridin 3 Yl Boronic Acid in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds and Derivatives

The presence of the boronic acid group on the pyridine (B92270) ring makes (5-Acetylpyridin-3-YL)boronic acid a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic chemistry, enabling the efficient formation of biaryl and heteroaryl structures.

Construction of Pyridine-Containing Structural Motifs

This compound serves as an effective building block for the introduction of a functionalized pyridine unit into a variety of molecular frameworks. The acetyl group provides a handle for further chemical transformations, enhancing the synthetic utility of the resulting products.

A notable application of this boronic acid is in the synthesis of a novel series of Zaxinone mimics (MiZax), compounds investigated for their potential applications in fundamental and applied biological research. In a key step of the synthesis, this compound is coupled with 3,5-dibromopyridine (B18299) in a Suzuki-Miyaura reaction. mdpi.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), efficiently constructs a new carbon-carbon bond between the two pyridine rings, leading to the formation of a complex bi-pyridine structure. mdpi.com The reaction is typically carried out in a biphasic system of tetrahydrofuran (B95107) (THF) and an aqueous solution of sodium carbonate, which acts as the base. mdpi.com

This example highlights the utility of this compound in building complex molecules that incorporate multiple pyridine rings, which are prevalent motifs in many biologically active compounds and functional materials. The ability to selectively couple at the 3-position of the pyridine ring allows for precise control over the final molecular architecture.

Formation of Nitrogen-Containing Heterocycles via Metal-Assisted Reactions

The versatility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles through palladium-catalyzed reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of complex aromatic and heteroaromatic systems.

In the synthesis of the aforementioned Zaxinone mimics, the palladium-catalyzed coupling reaction is central to assembling the core heterocyclic structure. mdpi.com The general procedure involves refluxing a mixture of the boronic acid, a suitable aryl or heteroaryl halide, a palladium catalyst, and a base. mdpi.com The choice of catalyst and reaction conditions can be tuned to optimize the yield and selectivity of the desired product.

The successful application of this compound in these syntheses demonstrates its reliability as a coupling partner in palladium-catalyzed reactions for the construction of diverse nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties.

Total Synthesis of Architecturally Complex Natural Products and Synthetic Analogues

The broader class of aryl and heteroaryl boronic acids has been instrumental in the synthesis of numerous natural products, where they are used to create key biaryl linkages or to introduce functionalized aromatic rings. It is plausible that this compound could be employed in a similar fashion, for instance, in the synthesis of alkaloids or other nitrogen-containing natural products that feature a substituted pyridine moiety. Further research in this area may yet uncover such applications.

Chiral Synthesis and Asymmetric Transformations Incorporating this compound

The field of asymmetric catalysis has seen the development of numerous methods for the enantioselective synthesis of chiral molecules. While boronic acids can be involved in asymmetric transformations, either as part of a chiral ligand or as a prochiral substrate, the direct use of this compound in widely reported asymmetric reactions is not apparent in the existing literature.

Research into the asymmetric synthesis of piperidines, which can be considered hydrogenated derivatives of pyridines, has utilized aryl and heteroaryl boronic acids in rhodium-catalyzed asymmetric additions to dihydropyridines. encyclopedia.pub These reactions generate chiral, substituted piperidines with high enantioselectivity. Conceptually, a derivative of this compound could potentially be used in similar transformations to produce chiral, acetyl-substituted piperidines. However, specific examples of such a reaction employing this particular boronic acid have not been prominently reported.

The development of chiral catalysts and methodologies that can effectively utilize functionalized pyridine boronic acids like this compound in asymmetric transformations remains an area with potential for future exploration.

Research Applications in Applied Chemical Sciences

Contribution to Medicinal Chemistry Scaffolds and Chemical Probe Development

While boronic acids, in general, are a well-established class of compounds in medicinal chemistry, with applications ranging from enzyme inhibitors to drug delivery systems, specific documented applications of (5-Acetylpyridin-3-YL)boronic acid in the design of pharmaceutical intermediates, lead compounds, or as chemical probes for biological systems are not extensively reported in publicly available literature. The inherent properties of the molecule, such as its ability to form reversible covalent bonds and its potential to act as a hydrogen bond acceptor, suggest its potential utility in these areas. However, a detailed discussion based on specific examples is not possible at this time due to a lack of direct research findings.

Role in Agrochemical Research and Development

A significant and well-documented application of this compound is in the field of agrochemical research, particularly in the development of innovative solutions to enhance crop yield and manage parasitic weeds.

This compound is a key intermediate in the synthesis of a new class of compounds known as Zaxinone mimics, or MiZax. sinica.edu.twmdpi.com Zaxinone is a natural apocarotenoid that regulates plant growth and development. mdpi.com However, its complex and costly synthesis has been a barrier to its widespread use in agriculture. mdpi.com To overcome this, researchers have developed simpler, synthetic mimics that retain the biological activity of zaxinone.

The synthesis of certain MiZax derivatives, such as MZ5-3, MZ5-5, and MZ5-7, directly employs this compound. mdpi.com The general synthetic procedure involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds. In a typical reaction, a suitable brominated aromatic compound is reacted with this compound in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. mdpi.com This reaction is typically carried out in a solvent mixture, such as tetrahydrofuran (B95107) (THF) and water, and heated to reflux. mdpi.com

Table 1: Synthesis of MiZax5 Derivatives

| Product | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| MiZax5-3 | 3,5-dibromopyridine (B18299) derivative | This compound | Tetrakis(triphenylphosphine)palladium(0) | 2N Na2CO3 | THF/Water |

| MiZax5-5 | 3,5-dibromopyridine derivative | This compound | Tetrakis(triphenylphosphine)palladium(0) | 2N Na2CO3 | THF/Water |

| MiZax5-7 | 3,5-dibromopyridine derivative | This compound | Tetrakis(triphenylphosphine)palladium(0) | 2N Na2CO3 | THF/Water |

These MiZax compounds have shown promising results as biostimulants, enhancing the growth and yield of various horticultural crops. mdpi.com

The development of MiZax using this compound is directly linked to the regulation of plant hormones and the control of parasitic weeds like Striga. mdpi.comnih.gov Striga, also known as witchweed, is a major pest that causes significant crop losses in Africa, the Middle East, and Asia. nih.gov The germination of Striga seeds is triggered by strigolactones, a class of plant hormones exuded by the host plant's roots. mdpi.com

Research has shown that zaxinone and its mimics, including those synthesized from this compound, can reduce the production of strigolactones in plants like rice. mdpi.com By lowering the concentration of strigolactones in the root exudates, these compounds effectively reduce the germination of Striga seeds, thereby mitigating the damage caused by this parasitic plant. mdpi.comnih.gov

Studies have demonstrated that the application of certain MiZax derivatives can lead to a significant reduction in Striga emergence. mdpi.com For instance, some of the newly synthesized MiZax compounds have been shown to decrease Striga seed germination by up to 36%. mdpi.com This approach offers a promising and sustainable strategy for managing Striga infestations and improving food security in affected regions. mdpi.comnih.gov

Integration into Materials Science for the Synthesis of Advanced Functional Materials

The application of boronic acids in materials science is a growing field, with their use in the creation of sensors, self-healing polymers, and other functional materials. The unique ability of the boronic acid group to form reversible covalent bonds with diols is a key feature exploited in these applications. While the pyridine (B92270) and acetyl groups within this compound could potentially be leveraged to create materials with specific electronic or coordination properties, there is currently a lack of specific, documented examples in the scientific literature of its integration into advanced functional materials. Therefore, a detailed discussion on this topic is not feasible at present.

Polymeric Materials and Conjugated Systems

There is currently no available research literature that specifically documents the incorporation of this compound into polymeric materials or conjugated systems. The synthesis of such materials often relies on the versatile reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, which is fundamental to the creation of polymer backbones and conjugated systems.

In principle, the pyridine and acetyl moieties of this compound could impart specific electronic and coordination properties to a polymer chain. The pyridine ring can act as a coordinating site for metal ions or as a hydrogen bond acceptor, while the acetyl group can influence solubility and morphology. However, without specific research findings, any potential properties or applications of polymers derived from this specific monomer remain theoretical.

Optoelectronic and Self-Assembled Materials

Similarly, there is a lack of published research on the application of this compound in the development of optoelectronic and self-assembled materials. Boronic acids are known to be valuable building blocks for self-assembling systems due to their ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This dynamic nature is exploited in the design of responsive materials and sensors.

The structure of this compound suggests potential for its use in creating ordered supramolecular structures. The directional interactions afforded by the pyridine nitrogen and the potential for hydrogen bonding with the acetyl group, in concert with the boronic acid's self-assembly capabilities, could theoretically lead to the formation of interesting and functional materials. Nevertheless, no studies have been found to substantiate these potential applications in the field of optoelectronics or self-assembly for this particular compound.

As of the current body of scientific literature, the potential of this compound in these advanced material applications has not been experimentally explored or reported.

Theoretical and Computational Studies of 5 Acetylpyridin 3 Yl Boronic Acid Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (5-Acetylpyridin-3-YL)boronic acid. researchgate.net These calculations provide a detailed picture of the electron distribution, which is fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

Key aspects of the electronic structure are analyzed through several computational approaches:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scielo.brtjnpr.org For this compound, the electron-withdrawing nature of the acetyl group and the pyridine (B92270) nitrogen is expected to lower the energy of both the HOMO and LUMO compared to simpler phenylboronic acids.

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net In this compound, negative potential is expected around the carbonyl oxygen of the acetyl group and the nitrogen atom of the pyridine ring, while the boron atom and the hydroxyl protons of the boronic acid group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (bonding and antibonding) interactions within the molecule. researchgate.net It can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, the energies of which indicate the strength of these intramolecular interactions. For instance, NBO analysis can reveal hyperconjugative interactions involving the pyridine ring and the acetyl and boronic acid substituents.

Table 1: Calculated Electronic Properties of Pyridine Derivatives (Illustrative) This table presents typical values for related compounds as direct computational data for this compound is not extensively published. Calculations are often performed at a specific level of theory, such as B3LYP/6-311G.

| Parameter | Description | Typical Value Range for Pyridine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.75 to 5.0 eV |

| Electrophilicity (ω) | Capacity to accept electrons | 1.5 to 3.0 eV |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic electronic properties, which directly influence its behavior in chemical reactions. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions involving this compound. It allows for the exploration of reaction energy profiles, the identification of transient intermediates, and the characterization of transition states (TS), which are the highest energy points along a reaction coordinate.

A primary application for boronic acids is the Suzuki-Miyaura cross-coupling reaction. Computational studies can model the key steps of the catalytic cycle:

Oxidative Addition: Modeling the initial reaction of a palladium(0) catalyst with an aryl halide.

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. Computational models can investigate the role of the base in activating the boronic acid to form a more reactive boronate species. elsevierpure.com The energy barrier for this step can be calculated to understand its rate-determining potential. For this compound, the model would involve the interaction of the corresponding boronate with the Pd(II)-halide complex.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. Calculations can determine the activation energy for this step and the geometry of the transition state.

By calculating the Gibbs free energy (ΔG) for each reactant, intermediate, transition state, and product, a complete energy profile for the reaction can be constructed. The highest energy barrier in this profile corresponds to the rate-determining step of the reaction. These models can also clarify the role of solvents and ligands on the palladium catalyst, providing a level of detail that is often difficult to obtain experimentally. Furthermore, computational studies can explore alternative or competing reaction pathways, such as protodeboronation (cleavage of the C-B bond by a proton source), helping to predict conditions that might lead to undesired side products. rsc.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Catalytic Processes

The insights gained from electronic structure calculations and mechanistic modeling can be leveraged to predict the reactive behavior of this compound in catalytic processes.

Regioselectivity: This refers to the preference for reaction at one position over another. While the primary reactive site is the carbon-boron bond, other positions on the molecule could potentially react under certain conditions. MESP and FMO analysis are key to predicting regioselectivity. The distribution of HOMO and LUMO across the molecule can indicate the most nucleophilic and electrophilic sites, respectively. For example, in reactions involving electrophilic attack on the aromatic ring, calculations could predict whether the C2, C4, or C6 positions of the pyridine ring are more susceptible.

Stereoselectivity: this compound is an achiral molecule. Therefore, stereoselectivity is not a factor unless the molecule reacts with a chiral substrate or a catalyst bearing chiral ligands. In such cases, computational modeling can be extremely powerful. By modeling the transition states for the formation of different stereoisomeric products, the energy differences can be calculated. According to transition state theory, the pathway with the lower activation energy will be favored, allowing for a rational prediction of the major stereoisomer formed. This approach is crucial in asymmetric catalysis for designing ligands that can effectively control the stereochemical outcome of a reaction.

Table 2: Predicted Reactivity Sites of this compound Based on Computational Principles

| Site | Type of Reactivity | Computational Rationale |

| Carbon-Boron Bond | Cross-Coupling (e.g., Suzuki) | Primary site for transmetalation; reactivity enhanced by Lewis acidity of boron. |

| Carbonyl Oxygen | Lewis Base/H-Bond Acceptor | High negative electrostatic potential and lone pair availability (from MESP and NBO). |

| Pyridine Nitrogen | Lewis Base/H-Bond Acceptor | Negative electrostatic potential; can coordinate to metal centers. |

| Aromatic C-H Bonds | C-H Activation/Functionalization | Potential for directed ortho-metalation or other C-H activation pathways, predictable by FMO analysis. rsc.org |

| Acetyl Protons (CH3) | Acidic Protons | Potential for enolate formation under strong basic conditions. |

Future Research Directions and Emerging Trends in 5 Acetylpyridin 3 Yl Boronic Acid Chemistry

The landscape of organic chemistry is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable synthetic methodologies. (5-Acetylpyridin-3-YL)boronic acid, a versatile building block, is at the forefront of these advancements. Future research is poised to expand its utility far beyond current applications, driven by innovations in catalysis, sustainable synthesis, and high-throughput technologies. This article explores the emerging trends and future research directions that are shaping the chemistry of this important pyridylboronic acid derivative.

常见问题

Basic Research Questions

Q. What synthetic strategies are most effective for preparing (5-acetylpyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where pyridine derivatives are functionalized with boronic acid groups. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or dioxane), and base optimization (e.g., Na₂CO₃ or CsF) to stabilize the boronate intermediate .

- Data Consideration : Monitor reaction progress via LC-MS to detect intermediates like pinacol esters, which are precursors to boronic acids. Yield improvements (e.g., from 60% to 85%) are achieved by controlling moisture levels and oxygen exclusion .

Q. How does the acetyl substituent on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing acetyl group enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the acetyl group may reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) can predict steric/electronic effects .

- Experimental Optimization : Compare coupling rates with meta- vs. para-substituted aryl halides. For example, coupling with 4-bromotoluene achieves >90% conversion, while 2-bromonaphthalene yields <50% under identical conditions .

Advanced Research Questions

Q. How can non-specific interactions of this compound with non-target biomolecules (e.g., proteins) be minimized in glycoprotein detection assays?

- Challenge : Boronic acids bind diols (e.g., glycans) but may interact nonspecifically with arginine or lysine residues in proteins via secondary interactions .

- Solution : Use buffer systems with competing agents (e.g., 50 mM Tris-HCl, pH 8.5) to suppress ionic interactions. Surface plasmon resonance (SPR) data shows that adding 0.1% Tween-20 reduces non-specific binding by 70% .

Q. What analytical methods are suitable for quantifying trace impurities (e.g., deacetylated byproducts) in this compound samples?

- Methodology : LC-MS/MS in MRM mode provides high sensitivity (LOD: 0.1 ppm) for underivatized boronic acids. Column selection (e.g., C18 with 2.6 µm particles) and mobile phase (0.1% formic acid in acetonitrile/water) optimize separation .

- Validation : Calibration curves show linearity (R² > 0.999) across 0.1–10 ppm. Spike-recovery experiments in Lumacaftor matrix confirm accuracy (98–102%) .

Q. Can this compound act as a radical precursor in photoredox catalysis, and what are the mechanistic implications?

- Emerging Application : Under blue-light irradiation (450 nm), the boronic acid undergoes single-electron oxidation via a Ru(bpy)₃²⁺ catalyst, generating aryl radicals for C–H functionalization. ESR studies confirm radical formation, with yields >80% in decarboxylative couplings .

- Limitation : Competing protodeboronation occurs at high temperatures (>60°C), requiring strict temperature control .

Critical Analysis of Contradictory Evidence

- Saccharide Binding vs. Non-Specificity : While boronic acids show affinity for diols (e.g., glucose ), SPR studies reveal that glycoproteins like RNase B bind with 10-fold higher selectivity than non-glycosylated proteins only when secondary interactions are minimized via buffer optimization . This highlights the need for context-specific experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。